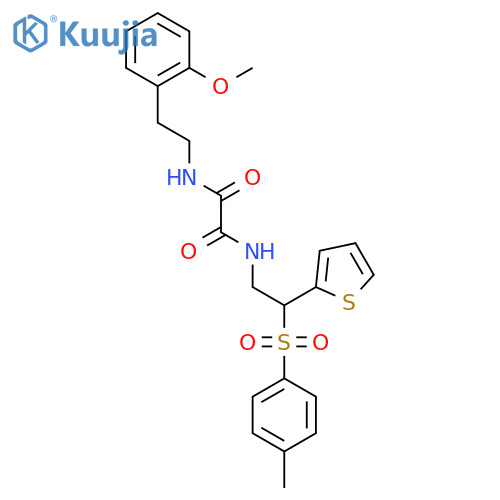Cas no 896341-83-6 (N'-2-(2-methoxyphenyl)ethyl-N-2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethylethanediamide)

896341-83-6 structure
商品名:N'-2-(2-methoxyphenyl)ethyl-N-2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethylethanediamide
N'-2-(2-methoxyphenyl)ethyl-N-2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethylethanediamide 化学的及び物理的性質
名前と識別子
-
- N'-2-(2-methoxyphenyl)ethyl-N-2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethylethanediamide
- N1-(2-methoxyphenethyl)-N2-(2-(thiophen-2-yl)-2-tosylethyl)oxalamide
- CHEMBL1454863
- AKOS002055770
- AKOS021924053
- G856-4370
- F2570-0153
- N-[2-(2-methoxyphenyl)ethyl]-N'-[2-(4-methylphenyl)sulfonyl-2-thiophen-2-ylethyl]oxamide
- 896341-83-6
- NCGC00136129-01
- HMS1903K03
- N'-[2-(2-methoxyphenyl)ethyl]-N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide
-
- インチ: 1S/C24H26N2O5S2/c1-17-9-11-19(12-10-17)33(29,30)22(21-8-5-15-32-21)16-26-24(28)23(27)25-14-13-18-6-3-4-7-20(18)31-2/h3-12,15,22H,13-14,16H2,1-2H3,(H,25,27)(H,26,28)
- InChIKey: FUGFCWDEOOHCRT-UHFFFAOYSA-N
- ほほえんだ: S(C1C=CC(C)=CC=1)(C(C1=CC=CS1)CNC(C(NCCC1C=CC=CC=1OC)=O)=O)(=O)=O
計算された属性
- せいみつぶんしりょう: 486.12831428g/mol
- どういたいしつりょう: 486.12831428g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 33
- 回転可能化学結合数: 9
- 複雑さ: 746
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.7
- トポロジー分子極性表面積: 138Ų
N'-2-(2-methoxyphenyl)ethyl-N-2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethylethanediamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2570-0153-2mg |
N'-[2-(2-methoxyphenyl)ethyl]-N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide |
896341-83-6 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2570-0153-2μmol |
N'-[2-(2-methoxyphenyl)ethyl]-N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide |
896341-83-6 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| A2B Chem LLC | BA78772-1mg |
N'-[2-(2-methoxyphenyl)ethyl]-N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide |
896341-83-6 | 1mg |
$245.00 | 2024-04-19 | ||
| Life Chemicals | F2570-0153-1mg |
N'-[2-(2-methoxyphenyl)ethyl]-N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide |
896341-83-6 | 90%+ | 1mg |
$54.0 | 2023-05-16 |
N'-2-(2-methoxyphenyl)ethyl-N-2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethylethanediamide 関連文献
-
Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178
-
Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635
-
Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569
-
Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914
896341-83-6 (N'-2-(2-methoxyphenyl)ethyl-N-2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethylethanediamide) 関連製品
- 1248797-31-0(2-(Prop-2-yn-1-yl)cyclopentan-1-ol)
- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)
- 2171464-62-1(4-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5,5-trifluoropentanoic acid)
- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)
- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)
- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)
- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)
- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)
- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)
- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)
推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量